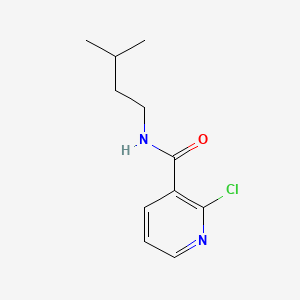

2-Chloro-N-isopentylnicotinamide

Description

Contextualization of Nicotinamide (B372718) Derivatives in Chemical Research

Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a vital component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are crucial for numerous metabolic redox reactions essential for life. The core structure of nicotinamide, a pyridine (B92270) ring with an amide group, has served as a versatile scaffold for chemical modifications, leading to a vast array of derivatives.

In medicinal chemistry, researchers have synthesized and evaluated numerous nicotinamide derivatives for their potential therapeutic effects. These efforts have explored their roles as anti-inflammatory, neuroprotective, and anti-cancer agents. The modification of the nicotinamide structure can lead to compounds with altered biological activities and specificities.

In the realm of agricultural science, nicotinamide derivatives have gained prominence as potential pesticides. The structural features of these compounds can be tailored to target specific enzymes or metabolic pathways in pests and pathogens, offering new solutions for crop protection. The development of fungicides is a particularly active area of research for this class of molecules.

Rationale for Investigating 2-Chloro-N-isopentylnicotinamide

The specific structural features of this compound—a chlorine atom at the 2-position of the pyridine ring and an isopentyl group attached to the amide nitrogen—are key to the rationale behind its scientific investigation. The introduction of a chlorine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing the compound's biological activity and stability. The isopentyl group, a bulky and lipophilic moiety, can influence the compound's ability to cross cell membranes and interact with biological targets.

The primary driver for research into this compound and its analogs is the search for novel fungicides. The core nicotinamide structure is a known pharmacophore in several commercial fungicides, and modifications like the 2-chloro and N-isopentyl substitutions are explored to discover compounds with improved efficacy, broader spectrum of activity, or novel mechanisms of action. Research into closely related compounds, such as 2-chloro-N-phenylacetamide, has demonstrated significant antifungal and antibiofilm activity, further justifying the investigation of analogs like this compound. nih.govresearchgate.netscielo.br

Overview of Academic Research Scope for this compound

The academic research scope for this compound and its analogs primarily encompasses its synthesis, characterization, and evaluation of its biological activities, with a strong emphasis on its fungicidal properties.

Synthesis and Characterization: The synthesis of such compounds typically involves the reaction of a corresponding chlorinated nicotinoyl chloride with the appropriate amine (in this case, isopentylamine). Researchers in this area focus on developing efficient and scalable synthetic routes. Characterization of the synthesized compound involves various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its chemical structure and purity.

Fungicidal Activity: A significant portion of the research is dedicated to assessing the compound's efficacy against a range of plant-pathogenic and clinically relevant fungi. This often involves determining key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Mechanism of Action Studies: Understanding how these compounds exert their antifungal effects is a critical area of investigation. For analogous compounds, studies have explored potential mechanisms such as the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. nih.govresearchgate.net

The following tables present data from research on a closely related compound, 2-chloro-N-phenylacetamide, which serves as a valuable reference for the potential fungicidal activity of this compound.

Table 1: Antifungal Activity of a 2-Chloro-N-arylacetamide Analog

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Reference |

| Candida albicans | 128 - 256 | 512 - 1024 | scielo.br |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | scielo.br |

| Aspergillus flavus | 16 - 256 | 32 - 512 | mdpi.com |

Table 2: Antibiofilm Activity of a 2-Chloro-N-arylacetamide Analog

| Fungal Strain | Activity | Observations | Reference |

| Candida albicans | Inhibition of biofilm formation | Up to 92% inhibition observed. | scielo.br |

| Candida parapsilosis | Rupture of preformed biofilm | Up to 87% rupture observed. | scielo.br |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65423-27-0 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-chloro-N-(3-methylbutyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C11H15ClN2O/c1-8(2)5-7-14-11(15)9-4-3-6-13-10(9)12/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |

InChI Key |

SMTZDDFPUUIXJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Isopentylnicotinamide and Analogues

Retrosynthetic Analysis of 2-Chloro-N-isopentylnicotinamide

A retrosynthetic analysis of this compound suggests a primary disconnection at the amide bond. This bond can be formed through the reaction of an activated 2-chloronicotinic acid derivative with isopentylamine. This approach simplifies the synthesis into two key fragments: the 2-chloronicotinoyl moiety and the isopentyl amine.

A further disconnection of the 2-chloronicotinic acid reveals nicotinic acid as a potential starting material. The chloro-substituent can be introduced through a halogenation reaction on the pyridine (B92270) ring. This retrosynthetic strategy provides a logical roadmap for the forward synthesis, breaking down the complex target molecule into simpler, more readily available precursors.

Development of Novel Synthetic Pathways

The synthesis of this compound and its analogues can be achieved through various synthetic routes, primarily involving halogenation, amidation, and functionalization of the nicotinamide (B372718) ring.

Halogenation Strategies

The introduction of a chlorine atom at the 2-position of the nicotinic acid ring is a crucial step. One common method involves the chlorination of nicotinic acid N-oxide. wikipedia.org Alternatively, 2-hydroxynicotinic acid can be converted to 2-chloronicotinic acid by substituting the hydroxyl group. wikipedia.org

A patent describes a method for producing 2-halogen nicotinic acid derivatives where the conversion of 2-halo-nicotinic acid into the corresponding acid halide is carried out using common halogenating agents like thionyl chloride or phosgene. google.com The reaction is typically performed in an aliphatic or aromatic hydrocarbon solvent at temperatures ranging from 25 to 150 °C, often in the presence of a catalyst. google.com Another patented method for synthesizing 5-halogenated nicotinic acid utilizes a solid halogenated reagent in an aprotic solvent, offering milder conditions and high purity of the final product. google.com

| Reagent/Method | Position of Halogenation | Reference |

| Chlorination of nicotinic acid N-oxide | 2-position | wikipedia.org |

| Substitution of 2-hydroxynicotinic acid | 2-position | wikipedia.org |

| Thionyl chloride/phosgene on 2-halo-nicotinic acid | Forms acid halide | google.com |

| Solid halogenated reagent on 3-cyanopyridine | 5-position | google.com |

Amidation Reactions and Isopentyl Group Introduction

The formation of the amide bond between 2-chloronicotinic acid and isopentylamine is a key step in the synthesis of the target molecule. This is typically achieved by first activating the carboxylic acid group of 2-chloronicotinic acid. A common method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting 2-chloronicotinoyl chloride can then react with isopentylamine to form the desired amide.

For instance, the synthesis of 2-chloro-N-phenylisonicotinamide involves dissolving 2-chloroisonicotinoyl chloride in a solvent and cooling it before slowly adding a solution of aniline (B41778) and a base. chemicalbook.com A similar procedure can be adapted for the synthesis of this compound by substituting aniline with isopentylamine.

Enzymatic synthesis offers a greener alternative. Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines with high yields. nih.gov This biocatalytic approach can potentially be applied to the synthesis of this compound.

Nicotinamide Ring Functionalization Approaches

Functionalization of the nicotinamide ring allows for the synthesis of a wide range of analogues. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, Pd(0)/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives enables the introduction of aryl groups at various positions on the pyridine ring. nih.gov

Furthermore, a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction has been developed for the synthesis of novel nicotinimidamides, demonstrating the versatility of the nicotinamide scaffold for chemical modification. rsc.org These advanced methods provide access to a diverse library of nicotinamide derivatives with potential applications in various fields.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and catalyst.

In the halogenation step, the use of a catalyst can significantly improve the reaction rate and yield. google.com For the amidation reaction, controlling the temperature is important to prevent side reactions. For example, in the synthesis of 2-chloro-N-phenylisonicotinamide, the reaction is initiated at 0 °C and then warmed to 95 °C. chemicalbook.com

A study on the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid reported a total yield of 93% over three steps (esterification, nucleophilic substitution, and hydrolysis) after optimizing the synthetic method. researchgate.net Similarly, a method for preparing 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine and dimethylamine (B145610) in water reported a yield of up to 98.5%. google.com These examples highlight the importance of systematic optimization to achieve efficient and high-yielding syntheses.

| Reaction | Key Optimization Parameters | Reported Yield | Reference |

| Halogenation of Nicotinic Acid | Catalyst, Temperature | High | google.com |

| Amidation of 2-Chloronicotinoyl Chloride | Temperature Control | 92% (for N-phenyl analogue) | chemicalbook.com |

| Synthesis of 2-Morpholinonicotinic Acid | Method Optimization | 93% (total) | researchgate.net |

| Synthesis of 2-Chloro-N,N-dimethylnicotinamide | Reaction Conditions | 98.5% | google.com |

Stereochemical Control in this compound Synthesis

While this compound itself is not chiral, the principles of stereochemical control are important when synthesizing analogues that may contain stereocenters. Stereoselective synthesis is crucial in the preparation of many biologically active molecules, as different stereoisomers can have vastly different pharmacological properties.

For instance, the stereoselective synthesis of nicotinamide β-riboside and its analogues has been achieved with complete stereoselectivity, producing only the β-isomer. nih.govnih.gov This level of control is often accomplished by using chiral auxiliaries or catalysts that influence the stereochemical outcome of a reaction. youtube.com In the context of nicotinamide derivatives, controlling the stereochemistry can be critical for their interaction with biological targets. youtube.com

While direct studies on the stereochemical control in the synthesis of this compound are not prevalent, the established principles of asymmetric synthesis can be applied to create chiral analogues with high stereochemical purity.

Synthesis of Structurally Related Analogues and Libraries

The synthesis of structurally related analogues of this compound is crucial for establishing structure-activity relationships and for the discovery of new compounds with potentially enhanced or modified biological activities. These synthetic efforts typically focus on the modification of the amide substituent, the pyridine ring, or both, often employing combinatorial and parallel synthesis strategies to generate extensive libraries of compounds for screening.

A primary strategy for creating a library of analogues involves the diversification of the N-substituent of the nicotinamide core. This is most commonly achieved by reacting 2-chloronicotinic acid or its more reactive acyl chloride derivative with a diverse panel of primary and secondary amines. This approach allows for the introduction of a wide variety of functional groups and structural motifs at the amide nitrogen, including different alkyl chains, cyclic systems, and aromatic moieties. The synthesis of 2-chloronicotinic acid itself is a key preliminary step, and it and its derivatives are important intermediates for producing not only pharmaceuticals but also insecticides and herbicides. researchgate.netresearchgate.netatlantis-press.com For instance, 2-chloronicotinic acid can be converted to its corresponding acyl chloride, which then readily reacts with various amines to produce the desired N-substituted 2-chloronicotinamide (B82574) analogues. researchgate.net A method for preparing 2-chloro-N,N-dimethylnicotinamide, a simple analogue, involves reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in water, achieving a high yield of 98.5%. google.com

Another major avenue for analogue generation is the modification of the pyridine ring itself. This can involve introducing different substituents at various positions of the nicotinic acid scaffold before the final amidation step. Based on the modification of natural products and active substructure splicing, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized. mdpi.com This involved splicing the nicotinic acid molecule with a thiophene (B33073) ring, demonstrating the feasibility of creating more complex, hybrid molecules. mdpi.com The synthesis of these particular analogues resulted in compounds with different substitutions on the pyridine ring, such as 5,6-dichloro-nicotinamide derivatives. mdpi.com

To accelerate the discovery process, these synthetic methodologies are often adapted for high-throughput or parallel synthesis formats. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields for the creation of nicotinamide analogue libraries. asianpubs.org This technique, coupled with a diverse set of building blocks (e.g., various amines and substituted 2-chloronicotinic acids), enables the rapid generation of a large number of distinct compounds for biological evaluation.

The following table summarizes the synthesis of several representative analogues of this compound, illustrating the diversity achievable through these synthetic strategies.

| Analogue Name | Key Precursors | Synthetic Method |

| 2-Chloro-N-ethyl-nicotinamide | 2-Chloronicotinoyl chloride, Ethylamine | Amidation |

| 2-Chloro-N,N-dimethylnicotinamide | 2-Chloro-3-trichloromethylpyridine, Dimethylamine | Nucleophilic Substitution |

| 5,6-Dichloro-N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide | 5,6-Dichloronicotinoyl chloride, 2-Amino-4-methyl-N-phenyl-5-(phenylcarbamoyl)thiophene-3-carbonitrile | Amidation |

| Ethyl 5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | 5,6-Dichloronicotinoyl chloride, Ethyl 5-amino-3-methylthiophene-2-carboxylate | Amidation |

Reaction Mechanisms and Chemical Reactivity of 2 Chloro N Isopentylnicotinamide

Nucleophilic Substitution Reactions Involving the Nicotinamide (B372718) Chloride Moiety

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles. This reactivity is a cornerstone of the chemistry of 2-chloronicotinamide (B82574) derivatives. The primary mechanisms governing these substitutions are the SNAr (Substitution Nucleophilic Aromatic) and, to a lesser extent, SN2-like pathways.

The SNAr mechanism is a principal reaction pathway for nucleophilic substitution on aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 2-Chloro-N-isopentylnicotinamide, the electron-withdrawing nature of the pyridinic nitrogen and the carboxamide group facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the C-2 position of the pyridine ring, which is electron-deficient. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the nitrogen atom, which helps to stabilize it. In the second step, the chloride ion, a good leaving group, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate of SNAr reactions is influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles generally react faster.

Stability of the Meisenheimer Complex: The more stable the intermediate, the lower the activation energy for its formation. The electron-withdrawing groups on the ring play a crucial role here.

While the SNAr pathway is dominant for substitutions directly on the aromatic ring, SN2 (Substitution Nucleophilic Bimolecular) reactions are also relevant in the broader context of the reactivity of related compounds. libretexts.orglibretexts.orgmasterorganicchemistry.com An SN2 reaction involves a one-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

In the context of this compound, while a direct SN2 reaction at the sp2-hybridized carbon of the pyridine ring is not typical, SN2-type mechanisms can be involved in subsequent reactions of derivatives. libretexts.org For instance, if the isopentyl group were to be functionalized with a leaving group, it would undergo SN2 reactions.

Role of Isopentyl Substituent in Reaction Kinetics and Selectivity

The N-isopentyl substituent, while not directly participating in the electronic activation of the pyridine ring for nucleophilic attack, can exert a significant influence on the reaction kinetics and selectivity through steric and electronic effects.

Steric Hindrance: The bulky isopentyl group can sterically hinder the approach of nucleophiles to the adjacent C-2 position. This effect can modulate the rate of nucleophilic substitution reactions. In cases where multiple reactive sites are present in the molecule, the steric bulk of the isopentyl group can direct the incoming nucleophile to a less hindered position, thereby influencing the regioselectivity of the reaction.

Solubility and Phase Transfer: The lipophilic nature of the isopentyl group can affect the solubility of the molecule in different solvents. This can be a critical factor in biphasic reaction systems, potentially influencing the rate by altering the concentration of the reactant in the phase where the reaction occurs.

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, with its reactive chloro group and the amide functionality, presents opportunities for intramolecular reactions. Under appropriate conditions, such as the presence of a base, the amide nitrogen could potentially act as an internal nucleophile.

For example, related nicotinamide derivatives have been shown to undergo intramolecular cyclization. nih.gov While a direct cyclization involving the isopentyl group and the C-2 position might be sterically challenging due to the formation of a large ring, the possibility of rearrangements or cyclizations involving other parts of the molecule or in the presence of specific reagents cannot be ruled out. These pathways can lead to the formation of novel heterocyclic systems.

Reactivity with Diverse Chemical Reagents and Substrates

The 2-chloro-nicotinamide core is a versatile scaffold for the synthesis of a wide array of derivatives through reactions with various nucleophiles. Common reagents that can displace the chloride include:

Oxygen Nucleophiles: Alkoxides and hydroxides can react to form 2-alkoxy and 2-hydroxy nicotinamides, respectively.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines can be used to synthesize 2-amino-N-isopentylnicotinamides. rsc.org

Sulfur Nucleophiles: Thiols and thiophenols can react to yield 2-thioether derivatives.

Carbon Nucleophiles: While less common for direct substitution on the pyridine ring, certain carbanions or organometallic reagents might be employed under specific conditions.

The resulting substituted nicotinamide derivatives can then serve as intermediates for further chemical transformations.

Kinetic and Thermodynamic Studies of Key Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism and feasibility of chemical transformations. wikipedia.orglibretexts.orgscribd.com For reactions involving this compound, kinetic studies would focus on determining the rate laws for nucleophilic substitution, which can help to confirm whether the reaction proceeds via an SNAr or another mechanism. researchgate.net For instance, a rate law that is first order in both the nicotinamide and the nucleophile would be consistent with an SNAr mechanism where the initial attack of the nucleophile is the rate-determining step.

Thermodynamic studies, on the other hand, would provide information on the relative stability of reactants, intermediates, and products. wikipedia.orgresearchgate.netnih.govmdpi.com The Gibbs free energy change (ΔG) for a reaction indicates its spontaneity. For SNAr reactions, the stability of the Meisenheimer complex is a key thermodynamic factor. Computational studies, such as those using COSMO-RS, can be employed to predict thermodynamic properties and understand intermolecular interactions in solution. nih.gov

By comparing the activation energies for different potential reaction pathways, one can predict which product is kinetically favored (the one that forms faster) and which is thermodynamically favored (the most stable product). wikipedia.orglibretexts.org This distinction between kinetic and thermodynamic control is fundamental in synthetic chemistry for optimizing reaction conditions to obtain the desired product. wikipedia.orglibretexts.orgscribd.com

Advanced Computational and Theoretical Investigations of 2 Chloro N Isopentylnicotinamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There is no published research specifically detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of 2-Chloro-N-isopentylnicotinamide. While DFT is a common method for studying related molecules, such as other nicotinamide (B372718) derivatives and chlorinated pyridines, to understand their electronic properties, this specific compound has not been the subject of such analysis in available literature.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been reported. Such analysis is crucial for understanding a molecule's reactivity, acting as an electron donor (HOMO) or acceptor (LUMO), but data for the title compound is unavailable.

Electrostatic Potential Mapping

Electrostatic potential maps for this compound are not available in the scientific literature. These maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. While the principles of how the chloro, isopentyl, and nicotinamide moieties would influence the electrostatic potential can be theorized, specific computational maps have not been generated and published.

Reaction Pathway Modeling and Transition State Analysis

No studies were found that model reaction pathways or perform transition state analysis for reactions involving this compound. This type of computational investigation is essential for understanding reaction mechanisms, kinetics, and thermodynamics, but has not been applied to this specific molecule in any published research.

Molecular Dynamics Simulations for Conformational Analysis

There is a lack of published research utilizing molecular dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations would provide insight into the molecule's flexibility, preferred conformations in various environments, and the dynamic behavior of the isopentyl group, but such studies have not been conducted or reported.

In Silico Prediction of Potential Reactivity Sites

Specific in silico predictions of reactivity sites for this compound are not documented. While general principles of reactivity for the functional groups present (chloropyridine, amide) are known, dedicated computational studies to predict the most likely sites for metabolic transformation, degradation, or chemical reaction for this particular compound are absent from the literature.

Computational Studies on Solvent Effects and Intermolecular Interactions

No computational studies focusing on the influence of different solvents on the structure, stability, or reactivity of this compound have been published. Similarly, investigations into its intermolecular interaction patterns, such as hydrogen bonding capabilities and van der Waals forces, through computational means are not available.

Theoretical Basis for Derivative Design

The design of new derivatives of this compound is a systematic process that leverages computational chemistry to predict the biological activity of hypothetical compounds before their synthesis. This approach saves significant time and resources by prioritizing the synthesis of molecules with the highest probability of success. The primary computational methods employed in this endeavor are Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling. These techniques provide a deep understanding of the chemical features that govern the biological activity of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nicotinamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including enzyme inhibition and receptor binding nih.gov.

A QSAR model for this compound derivatives would be developed by first synthesizing a series of analogs with systematic variations in their chemical structure. For instance, the isopentyl group could be replaced with other alkyl or aryl groups, and the chloro substituent on the pyridine (B92270) ring could be moved to other positions or replaced with other halogens or electron-withdrawing/donating groups. The biological activity of these compounds would then be determined experimentally.

Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HD_Count + 0.8 * HA_Count + c

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

HA_Count is the number of hydrogen bond acceptors.

c is a constant.

This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors and acceptors, while decreasing molecular weight, could lead to more potent compounds.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | log(1/IC50) | logP | MW | HD_Count | HA_Count |

| This compound | 5.2 | 2.8 | 240.7 | 1 | 2 |

| Derivative A | 5.5 | 3.1 | 254.7 | 1 | 2 |

| Derivative B | 4.8 | 2.5 | 226.7 | 1 | 2 |

| Derivative C | 5.9 | 2.9 | 241.7 | 2 | 2 |

| Derivative D | 4.5 | 3.5 | 268.8 | 1 | 2 |

This data could then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking is used to predict how a small molecule, such as this compound, binds to the active site of a target protein.

The process begins with a three-dimensional structure of the target protein, which is often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy. A 3D model of the ligand (this compound or its derivatives) is then generated. The docking software then samples a large number of possible orientations and conformations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity for each pose.

For this compound, molecular docking studies could be used to identify key interactions with its biological target. For example, the nicotinamide core might form hydrogen bonds with specific amino acid residues, while the isopentyl group could fit into a hydrophobic pocket. The chlorine atom might also participate in halogen bonding or other specific interactions.

By visualizing the docked pose, medicinal chemists can understand the structural basis for the compound's activity and propose modifications to improve binding affinity. For instance, if the isopentyl group does not perfectly fill the hydrophobic pocket, a derivative with a larger or differently shaped alkyl group could be designed to achieve a better fit.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives Against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Tyr234, Phe345, Arg123 |

| Derivative with n-hexyl group | -9.2 | Tyr234, Phe345, Arg123, Leu348 |

| Derivative with cyclobutyl group | -7.8 | Tyr234, Arg123 |

| Derivative with 3-fluoro-isopentyl | -8.9 | Tyr234, Phe345, Arg123, Ser235 |

These results would suggest that extending the alkyl chain to a hexyl group could improve hydrophobic interactions, leading to a better binding affinity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and positively and negatively ionizable groups.

Pharmacophore modeling can be performed in two ways: ligand-based or structure-based. In ligand-based pharmacophore modeling, a set of active molecules is superimposed, and the common chemical features are identified to create a pharmacophore model. This approach is useful when the 3D structure of the target protein is unknown.

For this compound, a ligand-based pharmacophore model could be generated from a series of active nicotinamide analogs. This model would highlight the essential spatial arrangement of features required for activity. For example, it might consist of a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), a hydrophobic feature (the isopentyl group), and an aromatic ring (the pyridine ring).

In structure-based pharmacophore modeling, the pharmacophore is derived from the interactions observed between a ligand and its target protein in a known 3D structure. This approach can provide a more accurate representation of the key interactions.

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. It can also be used to guide the design of new derivatives of this compound by ensuring that any proposed modifications retain the key pharmacophoric features.

Table 3: Hypothetical Pharmacophoric Features of this compound

| Feature | Description | Location |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide | Amide group |

| Hydrogen Bond Donor | Amide nitrogen | Amide group |

| Hydrophobic Group | Branched alkyl chain | Isopentyl group |

| Aromatic Ring | Pyridine ring | Nicotinamide core |

| Halogen Bond Donor | Chlorine atom | Pyridine ring |

By integrating the insights from QSAR, molecular docking, and pharmacophore modeling, a comprehensive theoretical framework is established for the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. This multi-faceted computational approach is a cornerstone of modern drug discovery.

Structure Activity Relationship Sar Studies of 2 Chloro N Isopentylnicotinamide and Its Analogues

Rationale for SAR Investigation in Nicotinamide (B372718) Scaffolds

The nicotinamide scaffold, a derivative of niacin (vitamin B3), is a privileged structure in medicinal chemistry due to its presence in the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD) and its role in a multitude of biological processes. nih.gov Nicotinamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and herbicides. nih.govnih.gov The rationale for conducting SAR investigations on nicotinamide scaffolds is multifaceted:

Broad Biological Activity: The diverse biological roles of nicotinamide and its derivatives suggest that even minor structural modifications can lead to significant changes in activity and selectivity towards different biological targets.

Identification of Pharmacophore: SAR studies help to identify the key structural features (the pharmacophore) of the nicotinamide scaffold that are essential for its biological action. oncodesign-services.com This includes defining the necessary substituents and their optimal positions on the pyridine (B92270) ring and the amide side chain.

Optimization of Potency and Selectivity: By systematically altering the structure of a lead compound like 2-chloro-N-isopentylnicotinamide, researchers can enhance its potency against a specific target while minimizing off-target effects. nih.gov

Design Principles for SAR Libraries Targeting this compound Derivatives

The design of a focused library of analogues is a critical step in any SAR study. For this compound, the design principles for an SAR library would revolve around systematic modifications of its core structure. The molecule can be dissected into three main regions for modification: the pyridine ring, the amide linker, and the N-isopentyl group.

Table 1: Key Regions for Modification in this compound

| Region | Potential Modifications | Rationale |

| Pyridine Ring | - Variation of the substituent at the 2-position (e.g., replacing chloro with other halogens, small alkyl, or alkoxy groups).- Introduction of substituents at other positions (4, 5, 6) of the pyridine ring. | To probe the electronic and steric requirements for interaction with the biological target. The 2-chloro substituent is a key feature, and its replacement would reveal its importance. |

| Amide Linker | - Replacement of the amide bond with other linkers such as a thioamide, ester, or reversed amide. | To assess the role of the amide bond in maintaining the structural conformation and its potential as a hydrogen bond donor/acceptor. |

| N-isopentyl Group | - Variation of the alkyl chain length (e.g., isobutyl, isohexyl).- Introduction of branching or cyclic structures.- Replacement with aromatic or heteroaromatic rings. | To explore the hydrophobic pocket of the binding site and determine the optimal size and shape of the substituent for maximal activity. |

The synthesis of such a library would likely involve the coupling of a series of substituted nicotinic acids with a variety of amines. For instance, 2-chloronicotinic acid could be activated and then reacted with a panel of different alkyl and aryl amines to generate a diverse set of N-substituted nicotinamides.

Qualitative SAR Analysis: Identification of Key Molecular Moieties

For instance, in a study of N-(arylmethoxy)-2-chloronicotinamides, the nature of the substituent on the arylmethoxy group was found to be critical for herbicidal activity. nih.gov This suggests that the substituent on the amide nitrogen of this compound likely plays a crucial role in its biological activity.

Key Inferences from Qualitative SAR of Related Compounds:

The 2-Chloro Substituent: The presence of a halogen at the 2-position of the nicotinamide ring is often important for activity. Its electron-withdrawing nature can influence the electronic properties of the entire molecule.

The N-Alkyl/Aryl Substituent: The size, shape, and lipophilicity of the substituent on the amide nitrogen are critical for binding. In many cases, a hydrophobic substituent is preferred to interact with a corresponding hydrophobic pocket in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of novel compounds before they are synthesized, thereby saving time and resources. nih.gov

Descriptor Selection and Calculation

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors numerically represent various aspects of the molecule's structure and properties. Descriptors can be broadly classified into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

The selection of appropriate descriptors is a crucial step, as the quality of the QSAR model depends on the relevance of the chosen descriptors to the biological activity being studied. researchgate.net

Model Development and Validation Methodologies

Once the descriptors are calculated, a mathematical model is developed to correlate the descriptors with the biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. More advanced machine learning techniques like artificial neural networks (ANN) and support vector machines (SVM) can also be employed. nih.govuniroma1.it

The developed QSAR model must be rigorously validated to ensure its predictive power. mdpi.com Common validation techniques include:

Internal Validation: This is typically done using a technique called leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) indicates good internal consistency of the model.

External Validation: The dataset is split into a training set and a test set. The QSAR model is built using the training set, and its predictive ability is then tested on the external test set, which contains compounds not used in model development. A high correlation coefficient (R²) between the predicted and experimental activities for the test set indicates good predictive power. uniroma1.it

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients, demonstrating that the original correlation was not due to chance.

Table 2: Common QSAR Model Validation Parameters

| Parameter | Description | Acceptable Value |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Predictive Capabilities of QSAR Models for Nicotinamide Derivatives

Well-validated QSAR models can be powerful tools for predicting the biological activity of novel nicotinamide derivatives. By inputting the calculated descriptors of a designed but unsynthesized compound into the QSAR equation, a predicted activity value can be obtained. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

For example, a QSAR model for a series of nicotinamide-based enzyme inhibitors could reveal that a specific combination of electronic and steric properties is required for high potency. This information can then be used to design new analogues with an improved balance of these properties, leading to the discovery of more effective inhibitors. The application of such models has been shown to successfully lead to the discovery of new, highly active compounds. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D molecular properties. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in building predictive models that can guide the design of new, more active analogues. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov

While specific 3D-QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related compounds, such as other nicotinamide derivatives or chloro-substituted heterocycles. For a hypothetical 3D-QSAR study of this compound analogues, a set of molecules with varying substituents on the nicotinamide ring and modifications of the N-isopentyl group would be synthesized and their biological activities determined. These compounds would then be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated.

The resulting CoMFA and CoMSIA models would likely highlight the importance of the spatial arrangement and electronic properties of the substituents. For instance, the contour maps might indicate that bulky substituents at a certain position on the nicotinamide ring are detrimental to activity, while electron-withdrawing groups at another position enhance it. Similarly, the model could reveal the optimal length and branching of the N-alkyl chain for maximizing biological response. The predictive power of such models (often expressed as q² for internal validation and r²_pred for external validation) would be crucial in assessing their reliability for designing novel compounds. nih.gov

A conceptual DFT-based 3D-QSAR approach could also be employed, using fields derived from density functional theory, such as the electron density, HOMO, and LUMO, to develop predictive models. nih.gov

Table 1: Hypothetical 3D-QSAR Model Statistics for this compound Analogues

| Model | q² | r²_ncv | r²_pred | Steric Contribution | Electrostatic Contribution |

| CoMFA | 0.65 | 0.92 | 0.85 | 45% | 55% |

| CoMSIA | 0.71 | 0.94 | 0.88 | 30% | 40% |

| Hydrophobic Contribution: 20% | H-bond Donor Contribution: 10% |

Note: This table is a hypothetical representation of potential 3D-QSAR results and is intended for illustrative purposes.

SAR Related to Substitutions on the Nicotinamide Ring

The nicotinamide ring is a key pharmacophoric element, and substitutions on this ring can significantly impact biological activity. The nature, position, and size of the substituents can influence the molecule's binding affinity to its target, as well as its pharmacokinetic properties.

Studies on various nicotinamide derivatives have shown that the carboxamide group is often crucial for activity, participating in key hydrogen bonding interactions with the target protein. nih.gov Modifications at other positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule. For instance, the introduction of small, electron-withdrawing groups at positions 4 or 5 could potentially enhance activity by altering the pKa of the pyridine nitrogen or by engaging in specific interactions with the binding pocket. Conversely, large, bulky groups may lead to steric clashes and a decrease in activity.

In the context of nicotinamide N-methyltransferase (NNMT) inhibitors, a related class of compounds, the SAR of substitutions on the nicotinamide scaffold has been explored. acs.org These studies reveal that even minor changes to the nicotinamide core can lead to significant differences in inhibitory potency. acs.org

Table 2: Illustrative SAR Data for Nicotinamide Ring Substitutions in a Hypothetical Series of this compound Analogues

| Compound | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) |

| 1 | H | H | H | 5.2 |

| 2 | 4-F | H | H | 2.8 |

| 3 | H | 5-CH₃ | H | 8.1 |

| 4 | H | H | 6-OH | 15.6 |

Note: This table presents hypothetical data to illustrate potential SAR trends.

SAR Related to Modifications of the N-isopentyl Moiety

The N-isopentyl group of this compound extends into a binding pocket, and its size, shape, and lipophilicity are critical determinants of biological activity. Modifications to this moiety can provide valuable insights into the topology of the binding site.

Systematic variations of the N-alkyl chain length and branching can be performed to probe the dimensions of the hydrophobic pocket. For example, increasing or decreasing the chain length from the isopentyl group (e.g., N-butyl, N-hexyl) could reveal the optimal length for hydrophobic interactions. Introducing branching or cyclic structures (e.g., N-cyclopenyl) can help to map the steric constraints of the binding site.

In studies of N-n-alkylnicotinium analogs, the length of the n-alkyl chain was shown to influence their antagonist activity at nicotinic receptors. researchgate.net Similarly, for N-alkyl-5-hydroxypyrimidinone carboxamides, the nature of the N-alkyl substituent was found to be important for their antitubercular activity. nih.gov These findings suggest that the N-isopentyl moiety of this compound likely plays a significant role in its biological profile.

Table 3: Illustrative SAR Data for N-isopentyl Moiety Modifications in a Hypothetical Series of 2-Chloro-nicotinamide Analogues

| Compound | N-substituent | Biological Activity (IC₅₀, µM) |

| 5 | isopentyl | 5.2 |

| 6 | n-butyl | 7.8 |

| 7 | n-hexyl | 3.1 |

| 8 | cyclopentyl | 10.5 |

| 9 | benzyl | 12.3 |

Note: This table presents hypothetical data to illustrate potential SAR trends.

SAR Related to the Chloro Substituent and Its Bioisosteric Properties

The chloro substituent at the 2-position of the nicotinamide ring is a key feature of the molecule, influencing its electronic properties, lipophilicity, and potential for specific interactions with the biological target. The chlorine atom is often considered a "magic" substituent in drug discovery due to its ability to favorably modulate a compound's physicochemical and pharmacokinetic properties. nih.gov

Chlorine can act as a bioisostere for other functional groups, such as a methyl group or even a hydrogen atom, but with distinct electronic effects. chemrxiv.orgcambridgemedchemconsulting.com It is an electron-withdrawing group, which can affect the reactivity and binding affinity of the molecule. nih.gov The replacement of the chloro group with other halogens (e.g., fluorine, bromine) or with non-halogen bioisosteres (e.g., trifluoromethyl, cyano) can provide valuable information about the electronic and steric requirements of the binding site. nih.gov

For instance, replacing the chloro group with a smaller fluorine atom might lead to a better fit in a sterically constrained pocket, while a larger bromine atom could enhance van der Waals interactions if the pocket is more accommodating. The introduction of a trifluoromethyl group would significantly increase lipophilicity and could alter the metabolic stability of the compound. The study of such bioisosteric replacements is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.govpreprints.org

Table 4: Illustrative SAR Data for Bioisosteric Replacements of the Chloro Substituent in a Hypothetical Series of N-isopentylnicotinamide Analogues

| Compound | 2-Substituent | Biological Activity (IC₅₀, µM) |

| 10 | Cl | 5.2 |

| 11 | F | 8.9 |

| 12 | Br | 4.5 |

| 13 | CH₃ | 11.2 |

| 14 | CF₃ | 6.7 |

Note: This table presents hypothetical data to illustrate potential SAR trends.

Mechanistic Biological Investigations of 2 Chloro N Isopentylnicotinamide in Vitro/non Clinical

Exploration of Potential Biological Targets and Pathways

The initial step in understanding a compound's mechanism of action involves identifying its molecular targets. This is typically achieved through a combination of screening assays.

Enzyme Inhibition/Activation Studies

Enzyme assays are fundamental in determining if a compound can modulate the activity of specific enzymes. These studies measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should data become available for 2-Chloro-N-isopentylnicotinamide, it would be presented as follows:

| Target Enzyme | Assay Type | Result (e.g., IC₅₀, EC₅₀) |

| No Data Available | No Data Available | No Data Available |

Table 1: Hypothetical data table for enzyme inhibition/activation studies of this compound. IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are common metrics of compound potency.

Receptor Binding Profiling

Receptor binding assays assess the ability of a compound to bind to a panel of known receptors. These studies are critical for identifying potential on-target and off-target interactions that could mediate the compound's biological effects.

| Receptor Target | Binding Affinity (Kᵢ/Kₑ) | Method |

| No Data Available | No Data Available | No Data Available |

Table 2: Illustrative data table for receptor binding profiling of this compound. Kᵢ (inhibition constant) and Kₑ (equilibrium constant) are measures of binding affinity.

Interaction with Cellular Components

Beyond enzymes and receptors, compounds can interact with other cellular components like DNA, RNA, or lipids. Techniques such as isothermal titration calorimetry or surface plasmon resonance could be employed to study these interactions. Currently, there is no published data on such interactions for this compound.

In Vitro Cellular Mechanism of Action Studies

Following target identification, cellular studies are conducted to understand how the compound affects cell behavior and function.

Cellular Permeability and Uptake Mechanisms

To exert an intracellular effect, a compound must first cross the cell membrane. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using cell monolayers (e.g., Caco-2 cells) are used to determine how readily a compound can enter a cell and the mechanisms involved (e.g., passive diffusion, active transport). No such studies have been published for this compound.

Intracellular Localization Studies

Once inside the cell, a compound's location can provide clues about its mechanism of action. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical quantification, can reveal whether the compound accumulates in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum. As of now, the intracellular distribution of this compound has not been reported in the scientific literature.

Modulatory Effects on Cellular Signaling Pathways

Currently, there is no specific scientific literature detailing the modulatory effects of this compound on cellular signaling pathways. Research on other nicotinamide (B372718) derivatives suggests potential interactions with various signaling cascades, but direct evidence for this specific compound is lacking.

Mechanism of Biofilm Inhibition

Detailed studies elucidating the specific mechanism by which this compound may inhibit biofilm formation are not present in the current body of scientific research. General mechanisms of biofilm inhibition by other chemical agents often involve interference with quorum sensing, adhesion, or extracellular polymeric substance (EPS) production. However, the applicability of these mechanisms to this compound has not been experimentally verified.

Non-Clinical Pharmacological Mechanistic Studies

Comprehensive non-clinical pharmacological studies to define the in vivo mechanisms of this compound are not yet available.

In Vivo Mechanistic Investigations in Model Organisms

There are no published in vivo studies in model organisms that investigate the mechanistic actions of this compound, such as its effects on enzyme activity modulation or alterations in specific biological pathways.

Exploration of Potential Mechanisms of Anti-Infective Activity

While the nicotinamide scaffold is a component of some anti-infective agents, the specific mechanisms of anti-infective activity for this compound have not been reported.

Scientific literature does not currently contain mechanistic studies on the antibacterial properties of this compound.

There is no available research data on the antifungal mechanisms of this compound, including any potential non-ergosterol or cell wall-targeted modes of action.

Investigation of Potential Resistance Mechanisms

No published in vitro or non-clinical studies were identified that investigated the development of resistance to this compound. Research in this area would typically involve a series of methodologies to determine how target organisms or cells might develop reduced susceptibility to the compound over time.

Such investigations would generally include:

Long-term exposure studies: Culturing target organisms or cells in the presence of sub-lethal concentrations of this compound over an extended period to select for resistant populations.

Genetic analysis of resistant strains: Sequencing the genomes of any resistant strains that emerge to identify mutations in potential target proteins or changes in gene expression that could confer resistance.

Cross-resistance profiles: Testing resistant strains against other compounds with known mechanisms of action to infer potential resistance pathways.

Without experimental data, it is not possible to construct a data table or provide detailed research findings on the resistance mechanisms related to this compound.

Elucidation of Underlying Molecular Mechanisms of Action for this compound

There is a lack of available scientific literature detailing the specific molecular mechanisms of action for this compound. The elucidation of a compound's mechanism of action is a fundamental aspect of its biological characterization and typically involves a multi-faceted approach.

Key areas of investigation to determine the molecular mechanism of action would include:

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, or genetic screens to identify the specific molecular target(s) with which this compound interacts.

Enzyme inhibition assays: If the target is an enzyme, in vitro assays would be conducted to determine the kinetics and nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).

Receptor binding assays: If the compound is suspected to interact with a receptor, binding studies would be performed to measure its affinity and determine if it acts as an agonist or antagonist.

Cellular pathway analysis: Investigating the downstream effects of the compound on specific signaling pathways or metabolic processes within the cell.

As no studies on these aspects of this compound have been published, no data tables or detailed findings regarding its molecular mechanism of action can be presented.

Future Research Directions and Unaddressed Questions for 2 Chloro N Isopentylnicotinamide

Emerging Synthetic Strategies for Nicotinamide (B372718) Derivatives

The synthesis of nicotinamide derivatives has evolved significantly, moving towards more efficient and versatile methods. For 2-Chloro-N-isopentylnicotinamide, future research could focus on leveraging these modern strategies to improve its synthesis and generate analogs for structure-activity relationship (SAR) studies.

Current synthetic routes to nicotinamides often involve the coupling of a nicotinic acid derivative with an amine. nih.gov One common method involves activating the carboxylic acid of 2-chloronicotinic acid, potentially with an agent like thionyl chloride or EDC, followed by amidation with isopentylamine. nih.gov However, emerging strategies could offer significant advantages.

Key Research Questions:

Can multi-component reactions (MCRs), which combine three or more starting materials in a single step, be developed for the de novo synthesis of the this compound scaffold? researchgate.net This could provide rapid access to a library of analogs with diverse substitutions.

How can modern catalytic cross-coupling reactions be employed to modify the pyridine (B92270) ring of this compound? This would allow for late-stage functionalization, enabling the introduction of various groups to probe chemical space efficiently.

Could flow chemistry be applied to the synthesis of this compound? This approach could offer improved reaction control, scalability, and safety, particularly when handling reactive intermediates.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |

| Traditional Amide Coupling | Well-established, reliable for initial synthesis. | May require harsh reagents, limited step economy. |

| Multi-Component Reactions (MCRs) | High efficiency, rapid library generation, structural diversity. researchgate.net | Requires significant optimization to identify suitable reaction conditions. |

| Late-Stage Functionalization | Allows for rapid diversification of a core scaffold, ideal for SAR studies. | Potential for competing reactions at different sites on the molecule. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and reproducibility. | Requires specialized equipment and process optimization. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of small molecules, thereby accelerating research and reducing experimental costs. stanford.edursc.org For this compound, a compound with minimal experimental data, in silico modeling is a critical first step to hypothesize its bioactivity and guide future experiments.

Predictive models can be broadly categorized into those based on molecular structure and those that integrate biological data. researchgate.net Machine learning and deep learning algorithms, in particular, have shown remarkable success in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential biological targets. stanford.eduresearchgate.net

Key Research Questions:

What are the predicted ADMET properties of this compound based on quantitative structure-activity relationship (QSAR) models? rsc.org

Can deep learning models trained on large datasets of known bioactive molecules predict the likely protein targets for this specific compound? stanford.edu

How does the conformational flexibility of the N-isopentyl group influence its potential binding to biological targets, and can this be effectively modeled using molecular dynamics simulations?

The table below outlines a potential computational workflow.

| Computational Method | Research Goal | Predicted Outcome |

| Molecular Docking | Identify potential protein targets by simulating binding in known active sites (e.g., HDACs, PARPs). rsc.org | A ranked list of potential targets based on binding affinity scores. |

| Machine Learning (e.g., Random Forest, SVM) | Predict bioactivity and ADMET properties based on molecular descriptors. researchgate.netnih.gov | Classification as active/inactive for certain pathways; prediction of properties like solubility or toxicity. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the compound-protein complex and identify key interactions. | Insight into the binding mode and the dynamic behavior of the ligand in the active site. |

| Bioactivity Profile Integration (Bio-Mol) | Enhance property prediction by incorporating data from similar molecules. researchgate.net | A more accurate prediction of pharmacokinetics and potential off-target effects. researchgate.net |

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the mechanism of action of a novel compound requires a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to this compound. frontiersin.orgnih.govnih.gov This approach moves beyond a one-drug, one-target paradigm to a more holistic view of a compound's biological impact. frontiersin.org

A hypothetical study might involve treating a relevant cell line (e.g., a cancer cell line if anticancer activity is predicted) with this compound and then collecting data across different molecular layers.

Key Research Questions:

Transcriptomics (RNA-Seq): Which genes are significantly up- or down-regulated in response to treatment? This could reveal affected signaling pathways.

Proteomics: How does the abundance of key proteins change? This can confirm if transcriptional changes translate to the functional protein level. nih.gov

Metabolomics: What alterations occur in the cellular metabolome? For a nicotinamide derivative, this is particularly relevant for pathways involving NAD+, energy metabolism, and related metabolites. nih.govchemrxiv.org

Integrative Analysis: How can these disparate datasets be integrated to build a coherent mechanistic model of the compound's action? nih.govfrontiersin.org

The table below illustrates the potential insights from a multi-omics approach.

| Omics Layer | Potential Data Output | Mechanistic Insight |

| Transcriptomics | Differentially expressed genes (e.g., upregulation of stress response genes). | Identification of cellular pathways perturbed by the compound. |

| Proteomics | Changes in protein levels (e.g., altered expression of metabolic enzymes). | Confirmation of functional impact and identification of potential direct or indirect targets. |

| Metabolomics | Altered metabolite concentrations (e.g., changes in NAD+/NADH ratio, amino acids). | Understanding of the compound's effect on cellular metabolism and energy status. chemrxiv.org |

| Integrated Model | A network map connecting gene, protein, and metabolite changes. | A holistic hypothesis of the compound's mechanism of action. nih.gov |

Exploration of Novel Biological Targets and Mechanisms

While some nicotinamide derivatives are known to target enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs), the specific targets of this compound are unknown. rsc.orgmdpi.com A crucial area of future research is the identification of its molecular targets to understand its biological function and potential therapeutic applications.

Initial studies could screen the compound against panels of known nicotinamide-binding proteins. However, unbiased approaches are essential for discovering truly novel targets.

Key Research Questions:

Does this compound inhibit known targets of nicotinamide analogs, such as succinate (B1194679) dehydrogenase (SDH), nicotinamide N-methyltransferase (NNMT), or parasitic nicotinamidase? nih.govresearchgate.netnih.gov

Can thermal proteome profiling or chemoproteomics be used to identify the direct binding partners of the compound in an unbiased manner within the entire proteome?

Could this compound have novel mechanisms of action unrelated to direct enzyme inhibition, such as modulating protein-protein interactions or acting as a precursor for other bioactive molecules?

| Potential Target Class | Rationale for Investigation | Example Research Approach |

| Metabolic Enzymes (e.g., NNMT, SDH) | The nicotinamide core is central to metabolism. researchgate.netnih.gov | In vitro enzymatic assays with recombinant proteins. |

| Histone Deacetylases (HDACs) | Many nicotinamide-based compounds are known HDAC inhibitors. rsc.org | HDAC activity assays and western blotting for histone acetylation marks. |

| Poly(ADP-ribose) Polymerases (PARPs) | PARPs use NAD+ as a substrate, making them potential targets. mdpi.com | PARP activity assays and analysis of PARP-dependent signaling. |

| Pathogen-Specific Enzymes (e.g., Nicotinamidase) | Potential for developing anti-infective agents targeting pathogen-specific NAD+ metabolism. nih.gov | Screening against enzymes from pathogens like Plasmodium falciparum. |

Design of Next-Generation Nicotinamide-Based Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.gov Developing this compound into a chemical probe would be a powerful strategy for validating its target(s) and elucidating its mechanism of action. nih.govnih.gov

The design of a high-quality probe requires careful optimization to ensure potency, selectivity, and suitability for cellular assays. nih.gov This typically involves creating an analog of the parent compound that incorporates a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling, without disrupting its binding to the target.

Key Research Questions:

Where on the this compound scaffold can a linker be attached for conjugation to a reporter tag (like biotin (B1667282) or a fluorophore) with minimal impact on its biological activity?

Can an activity-based probe be designed by incorporating a latent electrophile that forms a covalent bond with a nearby residue in the target's active site upon binding? frontiersin.org

How can a suite of probes, including the active probe and a negative control (an inactive analog), be used to definitively link target engagement with a specific cellular phenotype? nih.gov

| Probe Type | Design Strategy | Application |

| Affinity-Based Probe | Attach a biotin or fluorophore tag via a linker to a non-critical position. | Target identification via pulldown/mass spectrometry; visualization of target localization via microscopy. |

| Activity-Based Probe (ABP) | Incorporate a reactive group (e.g., an electrophile) that covalently labels the active form of the target enzyme. frontiersin.org | Measuring the activity state of the target enzyme in complex biological samples; target engagement studies. frontiersin.org |

| Photo-Affinity Probe | Include a photo-activatable group that forms a covalent bond upon UV irradiation. | Covalently trapping and identifying binding partners, including transient interactors. |

| Clickable Probe | Introduce a small, bio-orthogonal handle (e.g., an alkyne or azide) for post-labeling "click" chemistry. | Versatile probe for both pulldown and imaging applications with less steric hindrance than a full tag. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.